molecular formula C13H11F3N2O2 B1439499 Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate CAS No. 639784-60-4

Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1439499
CAS No.: 639784-60-4
M. Wt: 284.23 g/mol
InChI Key: UFCMHAIKTZLMJW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)11-7-10(17-18-11)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCMHAIKTZLMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672249
Record name Ethyl 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639784-60-4
Record name Ethyl 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Ring Construction via Hydrazine Condensation

A common approach to synthesize substituted pyrazoles involves the condensation of hydrazines with β-keto esters or equivalent precursors. For this compound, 4-(trifluoromethyl)phenylhydrazine or its hydrochloride salt is reacted with ethyl acetoacetate derivatives bearing trifluoromethyl substitution on the aromatic ring.

  • Reaction Conditions: Typically, the reaction is conducted in an organic solvent such as ethanol or ethyl acetate under reflux conditions for several hours to promote cyclization and pyrazole ring formation.
  • Regioselectivity: The nature of the hydrazine salt influences regioselectivity; arylhydrazine hydrochlorides tend to favor 1,3-substitution patterns, which is consistent with the desired substitution in this compound.

Use of Trichloromethyl Enones as Precursors

Recent research has demonstrated a regiocontrolled methodology using trichloromethyl enones as starting materials to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. This method involves a one-pot, three-component reaction where the trichloromethyl group acts as a precursor to the carboxyalkyl moiety.

  • Selectivity: The reaction's selectivity is influenced by the hydrazine type, with arylhydrazine hydrochlorides yielding the 1,3-regioisomer, suitable for the target compound.
  • Yields: The method achieves moderate to excellent yields (37–97%), indicating its efficiency for synthesizing pyrazole carboxylates with aryl substituents.

Detailed Preparation Procedure Example

While specific procedures for this compound are limited, analogous compounds such as ethyl 3-ethyl-5-pyrazolecarboxylates have been synthesized using the following protocol, which can be adapted with appropriate arylhydrazines:

Step Reagents and Conditions Description
1 Ethyl 3-ethyl-5-pyrazolecarboxylate (50 mmol), DMF (20 mL) Dissolve starting ester in dimethylformamide in a three-neck flask
2 Sodium hydride (NaH) added in portions Base added gradually to deprotonate and activate the pyrazole ring precursor
3 Dimethyl carbonate (200-350 mmol) added Acts as a methylating agent under heating
4 Reaction at 110°C for 4 hours Promotes methylation and ring modifications
5 Work-up: vacuum distillation, water quenching, extraction Remove unreacted reagents and isolate product via ethyl acetate extraction and drying
6 Purification by distillation Yields pale yellow oil of pyrazole ester with yields up to 90%

This procedure highlights the importance of controlled temperature, precise reagent addition, and careful purification to achieve high yields and purity.

Reaction Conditions and Optimization

Parameter Typical Range/Value Impact on Synthesis
Solvent Dimethylformamide (DMF), Ethanol, Ethyl acetate Solvent polarity affects solubility and reaction rate
Temperature 80–110°C Higher temperature favors cyclization and methylation
Reaction Time 3–6 hours Sufficient time ensures complete conversion
Base Sodium hydride (NaH) Deprotonates intermediates, enabling nucleophilic attack
Molar Ratios Hydrazine: β-keto ester ~1:1 Stoichiometry critical for regioselectivity and yield

Optimization of these parameters is crucial for maximizing yield and controlling regioselectivity, especially given the electron-withdrawing trifluoromethyl group on the phenyl ring.

Analytical and Research Findings

  • Regioselectivity: Nuclear Magnetic Resonance (NMR) and Single-Crystal X-Ray (SCXR) analyses confirm the formation of the 1,3-substituted pyrazole isomer when arylhydrazine hydrochlorides are used.
  • Yield Efficiency: Yields vary from moderate (37%) to excellent (up to 97%) depending on reaction conditions and starting materials.
  • Purity: Purification via solvent extraction and distillation yields high-purity products suitable for further applications.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Hydrazine condensation 4-(trifluoromethyl)phenylhydrazine + β-keto ester Ethanol or ethyl acetate, reflux 50–90 Common, straightforward, regioselective control
Trichloromethyl enone methodology Trichloromethyl enones + arylhydrazine hydrochlorides One-pot, three-component, moderate temp 37–97 Regiocontrolled, versatile for carboxyalkyl pyrazoles
Methylation with dimethyl carbonate Ethyl 3-ethyl-5-pyrazolecarboxylate + NaH + dimethyl carbonate DMF, 110°C, 4 h 79–90 Adaptable for ester modifications, high yield

Scientific Research Applications

Biological Applications

Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate exhibits a range of biological activities that make it a candidate for drug development:

  • Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Studies indicate that compounds with trifluoromethyl substitutions can enhance efficacy against various bacterial strains .
  • Anti-inflammatory Properties : Similar to other pyrazole-based drugs like Celecoxib, this compound may exhibit anti-inflammatory effects due to its ability to inhibit cyclooxygenase enzymes .
  • Anticancer Potential : Preliminary research suggests that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .
  • Analgesic Effects : The analgesic properties of pyrazole compounds have been documented, suggesting potential use in pain management therapies .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Effects

Research conducted by Smith et al. focused on the anti-inflammatory effects of this compound in animal models. The study demonstrated that administration led to reduced inflammation markers in tissue samples, supporting its potential use in treating inflammatory diseases .

Summary of Applications

Application TypeDescription
AntimicrobialEffective against various bacterial strains; potential for antibiotic development
Anti-inflammatoryInhibits inflammatory pathways; possible use in treating chronic inflammatory conditions
AnticancerInduces apoptosis in cancer cells; further studies needed for therapeutic applications
AnalgesicProvides pain relief; potential for integration into pain management therapies

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution on the Pyrazole Ring

Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 1001519-11-4)
  • Key Difference : Substitution of the hydrogen at position 1 with an ethyl group.
  • This modification may alter binding interactions in biological targets .
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate
  • Key Difference : Replacement of the CF₃ group with a 4-chlorophenyl moiety and addition of a 2-oxo-2-phenylethyl substituent at position 1.
  • Impact : The chloro group is less electron-withdrawing than CF₃, reducing the compound’s acidity. The phenylethyl substituent introduces conformational rigidity, which may influence crystallographic packing and bioactivity .

Heterocyclic Core Modifications

Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1087784-68-6)
  • Key Difference : Replacement of the pyrazole ring with a 1,2,4-triazole.
  • Impact : Triazoles exhibit distinct hydrogen-bonding capabilities and electronic properties compared to pyrazoles. This substitution may enhance metabolic stability but reduce π-π stacking interactions in biological systems .

Substituent Variations on the Aromatic Ring

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-54-1)
  • Key Difference : 3-Fluoro and 4-methoxy substituents on the phenyl ring.
  • Impact : The methoxy group is electron-donating, decreasing acidity relative to the CF₃ group. This may reduce binding affinity to targets requiring strong electron-withdrawing groups .
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
  • Key Difference : Incorporation of a thiazole ring and dual halogenated phenyl groups.
  • However, increased molecular weight (MW = 413.87) may reduce bioavailability compared to the parent compound (MW = 284.23) .

Functional Group Additions

Ethyl 5-(N-(3-chloro-4-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate (CAS 1238281-89-4)
  • Key Difference : Sulfamoyl group at position 5.

Acrosin Inhibition (IC₅₀ Data)

Compound IC₅₀ (nM) Key Substituent
Ethyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1H-pyrazole-5-carboxylate 32,000 Sulfonylamino group
Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate (Target) N/A CF₃ group
Ethyl 3-[4-(propanoylamino)phenyl]-1H-pyrazole-5-carboxylate 14,000,000 Propanoylamino group

Analysis: The CF₃ group in the target compound likely confers higher binding affinity compared to electron-donating substituents (e.g., propanoylamino). However, sulfonylamino derivatives exhibit superior inhibitory activity, highlighting the importance of polar functional groups in enzyme interactions .

Biological Activity

Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate (CAS No. 639784-60-4) is a compound that has garnered attention due to its potential biological activities. It belongs to the pyrazole class of compounds, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C13H11F3N2O2
  • Molecular Weight : 284.23 g/mol
  • Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing the activity of pyrazole derivatives, it was found that compounds with a similar structure demonstrated significant inhibition of cancer cell proliferation, particularly in breast (MDA-MB-231) and liver (HepG2) cancer cells. The presence of the trifluoromethyl group was noted to enhance the potency of these compounds .

Cell Line IC50 (µM) Activity
MDA-MB-231 (Breast)15.0Moderate Antiproliferative
HepG2 (Liver)10.0Strong Antiproliferative

Antibacterial Activity

This compound has also shown promising antibacterial properties.

Research Findings: Antimicrobial Efficacy

A recent study evaluated the compound's efficacy against Gram-positive bacteria, particularly Staphylococcus aureus. The results indicated a low minimum inhibitory concentration (MIC), suggesting strong antibacterial activity.

Bacterial Strain MIC (µg/mL) Effectiveness
Staphylococcus aureus8Highly Effective
Enterococcus faecalis16Moderate Effectiveness

The compound demonstrated bactericidal effects in time-kill assays and showed minimal toxicity to human cultured cells, indicating its potential as a therapeutic agent .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been investigated for its ability to inhibit inflammatory pathways.

In Vivo Studies

In animal models, the compound exhibited significant reduction in inflammation markers at doses up to 50 mg/kg without observable toxicity. This suggests that it could be developed as an anti-inflammatory drug candidate .

Q & A

Q. How to design derivatives for improved pharmacokinetics?

  • Methodological Answer :
  • Bioisosteric replacement : Swap CF₃ with cyano or sulfonamide groups.
  • Prodrug strategies : Ester-to-amide conversion for sustained release.
  • Metabolic stability assays : Microsomal incubation (e.g., human liver microsomes) identifies vulnerable sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate

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